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Abstract
TR-14035 is a potent, orally bioavailable dual antagonist of the integrins α4β1 (Very Late

Antigen-4, VLA-4) and α4β7. These integrins play a critical role in the trafficking and

recruitment of lymphocytes to sites of inflammation, making them attractive therapeutic targets

for a range of autoimmune and inflammatory diseases. This technical guide provides a

comprehensive overview of the discovery, synthesis, and preclinical development of TR-14035,

including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic

profile. Detailed experimental methodologies and signaling pathway diagrams are provided to

support further research and development in this area.

Introduction
Integrins are a family of heterodimeric cell surface receptors that mediate cell-cell and cell-

extracellular matrix interactions. The α4 integrins, α4β1 and α4β7, are key regulators of

leukocyte trafficking. α4β1, through its interaction with Vascular Cell Adhesion Molecule-1

(VCAM-1) on inflamed endothelium, facilitates the recruitment of lymphocytes, monocytes, and

eosinophils to various tissues. α4β7 specifically mediates lymphocyte homing to the gut by

binding to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). Given their central role

in inflammation, antagonism of these integrins represents a promising therapeutic strategy for

conditions such as asthma, inflammatory bowel disease, and multiple sclerosis.
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TR-14035 emerged from a lead optimization program focused on identifying small molecule

inhibitors of α4 integrins. It is a derivative of N-benzoyl-L-biphenylalanine and has

demonstrated potent and dual antagonism of both α4β1 and α4β7 integrins.[1]

Discovery and Lead Optimization
The discovery of TR-14035 was the result of a systematic structure-activity relationship (SAR)

study starting from a lead compound with modest activity. The initial lead, an N-benzoyl-L-

biphenylalanine derivative, was optimized through sequential manipulation of substituents on

the biphenyl and benzoyl rings to enhance potency and oral bioavailability.[1] This effort led to

the identification of TR-14035 (also referred to as compound 81 in the primary literature) as a

candidate with low nanomolar inhibitory activity against both α4β1 and α4β7 integrins.[1]

Synthesis
TR-14035, chemically named N-(2,6-dichlorobenzoyl)-4-(2',6'-dimethoxyphenyl)-L-

phenylalanine, belongs to the class of N-benzoyl-L-biphenylalanine derivatives. While a

detailed, step-by-step synthesis protocol for TR-14035 is not publicly available, the general

synthetic approach for this class of compounds has been described.[1] The synthesis typically

involves two key fragments: a substituted biphenylalanine core and a substituted benzoyl

moiety.

A representative synthetic scheme is outlined below:
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Caption: General Synthetic Workflow for TR-14035.

Experimental Protocol: General Synthesis of N-benzoyl-
L-biphenylalanine Derivatives

Suzuki Coupling: A substituted phenylboronic acid is coupled with a protected 4-bromo-L-

phenylalanine derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base

(e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction is

typically heated to reflux until completion.

Deprotection: The protecting groups on the amino and carboxyl functionalities of the resulting

biphenylalanine derivative are removed under appropriate conditions.

Amide Coupling: The deprotected biphenylalanine core is then acylated with a substituted

benzoyl chloride (e.g., 2,6-dichlorobenzoyl chloride) in the presence of a base (e.g.,
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triethylamine) in an inert solvent (e.g., dichloromethane) to yield the final N-benzoyl-L-

biphenylalanine product.

Purification: The final compound is purified using standard techniques such as column

chromatography and/or recrystallization.

Mechanism of Action and Signaling Pathways
TR-14035 functions as a competitive antagonist at the ligand-binding site of α4β1 and α4β7

integrins. By occupying this site, it prevents the interaction of these integrins with their

respective ligands, VCAM-1 and MAdCAM-1. This blockade inhibits the initial tethering and firm

adhesion of leukocytes to the vascular endothelium, a critical step in their migration from the

bloodstream into inflamed tissues.

The downstream signaling pathways initiated by integrin-ligand binding are complex and lead

to cell adhesion, migration, and activation. By blocking the initial binding event, TR-14035
effectively inhibits these downstream signaling cascades.
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Caption: Mechanism of Action of TR-14035.
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The binding of α4 integrins to their ligands initiates a cascade of intracellular signaling events,

often referred to as "outside-in" signaling. This process involves the recruitment of various

signaling and adaptor proteins to the cytoplasmic tails of the integrin β subunits, leading to the

activation of focal adhesion kinase (FAK) and Src family kinases. These events ultimately

regulate the actin cytoskeleton, promoting cell spreading, migration, and gene expression.
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Caption: Simplified Integrin Signaling Pathway.
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Preclinical Pharmacology
In Vitro Potency
TR-14035 has demonstrated potent inhibitory activity against both human α4β1 and α4β7

integrins in in vitro assays.[1][2]

Target Assay Type IC₅₀ (nM)

α4β7 Cell-based Adhesion Assay 7

α4β1 Cell-based Adhesion Assay 87

Table 1: In Vitro Potency of TR-14035[1][2]

Experimental Protocol: Cell-Based Adhesion Assay
Plate Coating: 96-well plates are coated with the respective integrin ligand (e.g., recombinant

human VCAM-1 or MAdCAM-1) and incubated overnight at 4°C. The plates are then washed

and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

Cell Culture: A leukocyte cell line endogenously expressing the target integrins (e.g., Jurkat

cells for α4β1, RPMI-8866 cells for α4β7) is cultured under standard conditions.

Inhibition Assay: The cells are pre-incubated with varying concentrations of TR-14035 or

vehicle control.

Adhesion: The pre-treated cells are then added to the ligand-coated plates and incubated to

allow for cell adhesion.

Washing and Quantification: Non-adherent cells are removed by a standardized washing

procedure. The remaining adherent cells are quantified using a colorimetric assay (e.g.,

crystal violet staining or a metabolic activity assay).

Data Analysis: The percentage of cell adhesion at each concentration of the inhibitor is

calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a

four-parameter logistic curve.
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In Vivo Efficacy
The in vivo efficacy of TR-14035 has been evaluated in a rat model of allergic asthma. Oral

administration of TR-14035 demonstrated a significant reduction in airway hyper-

responsiveness and inflammation.

Animal Model Dose Route Key Findings

Brown Norway Rat

(Allergic Asthma)
3 mg/kg Oral

- Suppressed antigen-

induced airway hyper-

responsiveness. -

Decreased

inflammatory cell

counts in

bronchoalveolar

lavage fluid. -

Reduced lung

inflammatory lesions.

Table 2: In Vivo Efficacy of TR-14035[2]

Pharmacokinetics
Pharmacokinetic studies of TR-14035 have been conducted in rats and dogs. The compound

exhibits moderate oral bioavailability.[2]

Species
Dose
(mg/kg)

Route
Bioavailabil
ity (%)

Cₘₐₓ
(µg/mL)

T₁/₂ (h)

Rat 10 Oral 17.1 0.18 0.28

Dog 10 Oral 13.2 0.10 0.81

Table 3: Pharmacokinetic Parameters of TR-14035[2]

Clinical Development

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1682992?utm_src=pdf-body
https://www.benchchem.com/product/b1682992?utm_src=pdf-body
https://www.benchchem.com/product/b1682992?utm_src=pdf-body
https://www.medchemexpress.com/TR-14035.html
https://www.benchchem.com/product/b1682992?utm_src=pdf-body
https://www.medchemexpress.com/TR-14035.html
https://www.benchchem.com/product/b1682992?utm_src=pdf-body
https://www.medchemexpress.com/TR-14035.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase I clinical studies of TR-14035 have been completed in Europe.[1] However, detailed

results regarding the safety, tolerability, and pharmacokinetics of TR-14035 in humans have not

been made publicly available at the time of this writing. The current development status of TR-
14035 is unclear.[3]

Conclusion
TR-14035 is a potent dual antagonist of α4β1 and α4β7 integrins that has shown promise in

preclinical models of inflammation. Its discovery and development highlight the potential of

small molecule inhibitors for the treatment of inflammatory and autoimmune diseases. While

the outcome of its clinical development remains to be seen, the data gathered on TR-14035
provides a valuable foundation for the design and development of future integrin antagonists.

Further disclosure of the Phase I clinical trial data would be instrumental in fully assessing the

therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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